1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine
CAS No.: 1094325-05-9
Cat. No.: VC2909438
Molecular Formula: C13H13FN2O
Molecular Weight: 232.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1094325-05-9 |
|---|---|
| Molecular Formula | C13H13FN2O |
| Molecular Weight | 232.25 g/mol |
| IUPAC Name | 1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine |
| Standard InChI | InChI=1S/C13H13FN2O/c1-9(15)10-4-5-13(12(14)7-10)17-11-3-2-6-16-8-11/h2-9H,15H2,1H3 |
| Standard InChI Key | GQWYXJPIQLHVQO-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=C(C=C1)OC2=CN=CC=C2)F)N |
| Canonical SMILES | CC(C1=CC(=C(C=C1)OC2=CN=CC=C2)F)N |
Introduction
Chemical Structure and Properties
Molecular Identification
1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine is a complex organic compound with a molecular formula of C13H13FN2O and a molecular weight of 232.25 g/mol. The compound is identified in chemical databases by the CAS number 1094325-05-9, which serves as its unique identifier in the scientific literature and chemical repositories. This compound belongs to a class of functionalized aryl ethylamines, characterized by the presence of an amino group attached to an ethyl chain, which in turn is connected to an aromatic system.
Structural Features
The molecular structure of 1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine consists of several key structural elements that define its chemical properties and potential biological activities. The compound features a phenyl ring substituted with a fluorine atom at the 3-position and a pyridin-3-yloxy group at the 4-position. This creates an interesting electron distribution across the molecule, with the electronegative fluorine potentially influencing the reactivity of the aromatic system. The attachment of the pyridine ring through an oxygen bridge provides additional structural complexity and potential binding sites for biological interactions.
Chemical Identifiers and Properties
The compound can be represented through various chemical notations that help in its unambiguous identification across different databases and literature. Table 1 summarizes the key identifiers and properties of the compound.
| Property | Value |
|---|---|
| CAS Number | 1094325-05-9 |
| IUPAC Name | 1-(3-fluoro-4-pyridin-3-yloxyphenyl)ethanamine |
| Molecular Formula | C13H13FN2O |
| Molecular Weight | 232.25 g/mol |
| Standard InChI | InChI=1S/C13H13FN2O/c1-9(15)10-4-5-13(12(14)7-10)17-11-3-2-6-16-8-11/h2-9H,15H2,1H3 |
| Standard InChIKey | GQWYXJPIQLHVQO-UHFFFAOYSA-N |
| SMILES | CC(C1=CC(=C(C=C1)OC2=CN=CC=C2)F)N |
| PubChem Compound ID | 43144902 |
These chemical identifiers provide essential information for researchers looking to work with or study this compound. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations are particularly useful for computational chemistry and database searches, allowing for the precise representation of the compound's structure in a machine-readable format.
Applications and Research
Research Context
Compounds structurally related to 1-[3-Fluoro-4-(pyridin-3-yloxy)phenyl]ethan-1-amine have been investigated for their biological activity and potential use in pharmaceutical development. Research in this area typically involves in vitro studies to assess affinity and selectivity for specific receptors or enzyme targets. The structural features of this compound suggest it could potentially interact with various biological systems, though specific studies on this exact compound appear limited.
The compound's structural similarity to other bioactive molecules suggests it might be part of research programs investigating structure-activity relationships (SAR) of pyridine-containing compounds. These SAR studies help researchers understand how structural modifications affect biological activity, guiding the development of more effective pharmaceutical agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume